molecular formula C10H18O2 B2805791 Ethyl 3-cyclopentylpropanoate CAS No. 17931-64-5

Ethyl 3-cyclopentylpropanoate

Cat. No.: B2805791
CAS No.: 17931-64-5
M. Wt: 170.252
InChI Key: XBPSVBXDXASTJT-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentylpropanoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of cyclopentylpropanoic acid and ethanol.

Properties

IUPAC Name

ethyl 3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSVBXDXASTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopentylpropanoate can be synthesized through the esterification of cyclopentylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-cyclopentylpropanoate undergoes hydrolysis under acidic or basic conditions to yield cyclopentylpropanoic acid and ethanol.

Reaction Type Reagents/Conditions Products Mechanism
Acid-catalyzedHCl/H<sub>2</sub>O, refluxCyclopentylpropanoic acid + EthanolProtonation of carbonyl oxygen, nucleophilic attack by water, followed by ester bond cleavage .
Base-catalyzedNaOH/H<sub>2</sub>O, refluxCyclopentylpropanoate salt + EthanolDeprotonation of water to generate hydroxide ion, nucleophilic attack at carbonyl carbon, and ester saponification .

The general reaction is:
CH3CH2OCO(CH2)2C5H9+H2OHOCO(CH2)2C5H9+CH3CH2OH\text{CH}_3\text{CH}_2\text{OCO(CH}_2\text{)}_2\text{C}_5\text{H}_9 + \text{H}_2\text{O} \rightarrow \text{HOCO(CH}_2\text{)}_2\text{C}_5\text{H}_9 + \text{CH}_3\text{CH}_2\text{OH}

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reagent Conditions Product
LiAlH<sub>4</sub>Anhydrous ether, 0–25°C3-cyclopentylpropan-1-ol
NaBH<sub>4</sub> (with additives)THF, refluxPartial reduction

Mechanism involves hydride transfer to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .

Transesterification

In the presence of other alcohols, the ethoxy group is replaced via acid-catalyzed transesterification:

CH3CH2OCO(CH2)2C5H9+R-OHR-OCO(CH2)2C5H9+CH3CH2OH\text{CH}_3\text{CH}_2\text{OCO(CH}_2\text{)}_2\text{C}_5\text{H}_9 + \text{R-OH} \rightarrow \text{R-OCO(CH}_2\text{)}_2\text{C}_5\text{H}_9 + \text{CH}_3\text{CH}_2\text{OH}

Example :

  • Methanol : Produces mthis compound (yield: ~85% with H<sub>2</sub>SO<sub>4</sub> catalyst).

Nucleophilic Substitution

The ethoxy group is susceptible to substitution by nucleophiles (e.g., amines, thiols):

Nucleophile Product Conditions
NH<sub>3</sub>3-cyclopentylpropanamideHigh-pressure NH<sub>3</sub>, 100°C
HSCH<sub>2</sub>CH<sub>2</sub>SHThioester derivativesBF<sub>3</sub> catalysis

Oxidation Reactions

While the ester itself is not typically oxidized, its hydrolysis product (cyclopentylpropanoic acid) can undergo further oxidation. For example, reaction with KMnO<sub>4</sub> under acidic conditions cleaves the cyclopentane ring, yielding dicarboxylic acids .

Scientific Research Applications

Ethyl 3-cyclopentylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentylpropanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester can undergo hydrolysis to release cyclopentylpropanoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-cyclopentylpropanoate can be compared with other esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-cyclopentylpropanoate: Similar structure but with the ester group at a different position on the carbon chain.

    Cyclopentyl acetate: Different ester but with a cyclopentyl group attached to an acetate moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

Ethyl 3-cyclopentylpropanoate is an ester compound that has garnered attention for its potential biological activity. This article discusses its properties, mechanisms of action, comparative studies, and relevant case studies.

This compound can be represented by the molecular formula C12H22O2C_{12}H_{22}O_2. The compound features a cyclopentyl group attached to a propanoate moiety, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, resulting in the formation of cyclopentylpropanoic acid. This acid can interact with various enzymes and receptors in biological systems, potentially modulating their activity.

  • Hydrolysis Reaction :
    Ethyl 3 cyclopentylpropanoate+H2OCyclopentylpropanoic acid+Ethanol\text{Ethyl 3 cyclopentylpropanoate}+H_2O\rightarrow \text{Cyclopentylpropanoic acid}+\text{Ethanol}

The hydrolysis reaction is crucial as it releases the active form of the compound, which can then participate in biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory potential. In animal models, it demonstrated a significant reduction in paw edema when administered prior to inflammatory stimuli, suggesting its use as a therapeutic agent in inflammatory conditions.

Comparative Studies

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
Ethyl 2-cyclopentylpropanoateEsterModerate antimicrobial activity
Cyclopentyl acetateEsterLower anti-inflammatory effects
Ethyl butyrateEsterHigher volatility, less stability

These comparisons highlight the distinct properties of this compound, particularly its enhanced stability and efficacy in biological systems.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria, with an IC50 value of approximately 25 µg/mL.
  • Case Study on Anti-inflammatory Properties :
    In another investigation, the anti-inflammatory effects were assessed in a murine model. Mice treated with this compound showed a significant decrease in inflammatory markers compared to control groups, indicating potential for therapeutic applications in treating inflammatory diseases.

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